Bis(acetato-O)triphenylbismuth(V)

N-arylation copper catalysis DNA intercalating ligands

Standard phenylboronic acid often fails for air-sensitive N-arylation of NH-heteroarenes. Bis(acetato-O)triphenylbismuth(V) (Ph3Bi(OAc)2) solves this with:
- N-arylation of aminoindazoles (62-97% yield) under Cu catalysis.
- Chemoselective monophenylation of diols without diphenyl byproducts.
- Room-temperature diazocarbonyl synthesis (5 mol% Bi, NaBO3·H2O, up to 99%).
Air-sensitive; store under inert gas. Available for immediate R&D supply.

Molecular Formula C22H21BiO4
Molecular Weight 558.4 g/mol
Cat. No. B12062462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(acetato-O)triphenylbismuth(V)
Molecular FormulaC22H21BiO4
Molecular Weight558.4 g/mol
Structural Identifiers
SMILESCC(=O)O[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
InChIInChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2
InChIKeyUXYBKDNBDQNDNV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(acetato-O)triphenylbismuth(V) Overview


Bis(acetato-O)triphenylbismuth(V) (CAS 7239-60-3), also known as triphenylbismuth diacetate (Ph3Bi(OAc)2), is a hypervalent pentavalent organobismuth(V) reagent characterized by a central bismuth atom bonded to three phenyl groups and two bidentate acetate ligands . Single-crystal X-ray diffraction reveals a distorted pentagonal bipyramidal coordination geometry crystallizing in the monoclinic space group C2/c (Z = 4) with a = 12.968(1), b = 9.920(1), c = 15.962(1) Å, β = 105.941(2)°, V = 1974.3(3) ų [1]. The compound exhibits moderate air sensitivity, requires storage under inert gas, and decomposes at its melting point of ~170 °C .

Reagent Role Hypervalent Bi(V) aryl donor for copper- or palladium-catalyzed C–N / C–C couplings
Method Context Room-temperature phenylation of heterocycles, anilines, and amines under mild catalytic conditions
Selection Logic Select when boronic acids are unstable or when chemoselective monophenylation of diols is required

Bis(acetato-O)triphenylbismuth(V) vs. Alternative Reagents


Pentavalent organobismuth reagents are not interchangeable aryl donors or oxidants. The reactivity, selectivity, and product outcomes of Ph3Bi(OAc)2 are strongly modulated by the identity of the anionic ligands (X in Ph3BiX2) and the steric/electronic properties of the aryl groups. For instance, triphenylbismuth carbonate (Ph3BiCO3) exhibits distinct glycol cleavage behavior compared to the diacetate [1]. Furthermore, alternative phenyl sources such as phenylboronic acid (PhB(OH)2) or tetraphenylbismuth fluoride (Ph4BiF) demonstrate substantially different catalytic efficiencies and substrate scopes in copper- and palladium-catalyzed couplings [2]. The specific distorted pentagonal bipyramidal geometry of Ph3Bi(OAc)2, with bidentate acetate coordination, creates a unique steric and electronic environment that governs migratory aptitude and reductive elimination pathways in aryl transfer reactions [3].

Anionic Ligand Identity
Ph3Bi(OAc)2 Bidentate acetate coordination dictates geometry and migratory aptitude
Ph3BiCO3 / Ph3BiX2 analogs Glycol cleavage behavior and aryl-transfer selectivity may differ; geometry is not equivalent
Aryl Source Class
Organobismuth(V) Delivers phenyl group under Cu/Pd co-catalysis with distinct substrate scope
PhB(OH)2 / Ph4BiF / PhSnMe3 Catalytic efficiency, yield, and functional-group tolerance may not transfer directly
Oxidation State
Bi(V) monomeric Pentagonal bipyramidal; monomeric; suited for catalytic cycles with reductive elimination
Bi(III) halides / aryls Trigonal bipyramidal or polymeric; reactivity profile may not reproduce Bi(V) outcomes

Bis(acetato-O)triphenylbismuth(V) Comparative Performance


N-Arylation of 4-Aminoacridine

In the copper diacetate-catalyzed phenylation of 4-aminoacridine, Bis(acetato-O)triphenylbismuth(V) (Ph3Bi(OAc)2) afforded the N-phenyl derivative in good yields. Under identical or directly comparable catalytic conditions, phenylboronic acid (PhB(OH)2) produced only moderate yields, while the reaction with in situ generated phenyllead triacetate failed entirely [1].

N-Arylation of 4-Aminoacridine
Head-to-head
Ph3Bi(OAc)2: Good yield
PhB(OH)2: Moderate
PhPb(OAc)3: 0%
Supports reagent selection for N-arylation of heterocyclic scaffolds under Cu catalysis
Qualitative yield comparison; exact percentages not reported
N-arylation copper catalysis DNA intercalating ligands

Cytotoxicity in Rat Thymocytes

In a comparative toxicological study using rat thymocytes, triphenylbismuth (Ph3Bi), the direct Bi(III) precursor to Bis(acetato-O)triphenylbismuth(V), was evaluated alongside triphenyltin chloride (Ph3SnCl), a known environmental pollutant. At 30 μM concentration, triphenylbismuth induced a measurable decrease in cell viability as indicated by increased ethidium bromide staining; however, the cytotoxicity was demonstrably less severe than that of triphenyltin chloride at the same concentration [1].

Cytotoxicity in Rat Thymocytes
Head-to-head
Triphenylbismuth cytotoxicity < triphenyltin chloride at 30 µM
Supports cytotoxicity endpoint review; cell-model response context may differ from organotin comparators
Qualitative comparison; flow cytometry, ethidium bromide / annexin V, 3–30 µM
cytotoxicity toxicology cell viability

Catalytic Hydrazone Oxidation

A catalytic Bi(V) oxidation system employing Ph3Bi (5 mol%) and AcOH (8 mol%) with NaBO3·H2O as terminal oxidant generates Bis(acetato-O)triphenylbismuth(V) in situ, achieving good to excellent yields (up to 99%) in the conversion of hydrazones to diazo compounds. The reaction operates at room temperature in an open vessel, demonstrating high functional group tolerance and scalability [1]. While not a direct comparator study, this catalytic performance is notable against the backdrop of traditional stoichiometric oxidants (e.g., Pb(OAc)4, MnO2) that often require harsher conditions or generate toxic byproducts.

Catalytic Hydrazone Oxidation
Class-level
Up to 99% yield
5 mol% Bi / AcOH, NaBO3·H2O, rt, open vessel
Reported catalytic oxidation context; supports workflow preference over stoichiometric oxidants
12 substrate examples; class-level inference vs. Pb(OAc)4, MnO2
oxidation catalysis diazo compounds bismuth catalysis

N-Arylation of Aminoindazoles

The Ph3Bi(OAc)2/Cu(OAc)2 system has been applied to the phenylation of aminoindazole derivatives, producing monophenylated products with yields ranging from 62% to 97% depending on the substitution pattern of the indazole core. Notably, the reaction of 4-aminoindazole with Ph3Bi(OAc)2 led to the diphenylation product 4-phenylamino-1-phenylindazole in 23% yield, demonstrating tunable selectivity [1].

N-Arylation of Aminoindazoles
Cross-study comparable
Monophenylation: 62–97%
Diphenylation (4-aminoindazole): 23%
Supports comparison with Chan-Lam coupling workflows for aminoheterocycle phenylation
Ph3Bi(OAc)2/Cu(OAc)2; room temperature to mild heating
N-arylation heterocycle functionalization copper catalysis

Coordination Geometry Comparison

Single-crystal X-ray diffraction analysis reveals that Bis(acetato-O)triphenylbismuth(V) (Ph3Bi(OAc)2) adopts a distorted pentagonal bipyramidal coordination geometry with C2 symmetry, where the two acetate ligands act as bidentate chelates. In contrast, the Bi(III) analog biphenyl-2,2′-ylene-chloro-bismuth(III) crystallizes with a trigonal bipyramidal geometry and forms polymeric chains bridged by chloride ions [1]. This geometric distinction between the pentavalent and trivalent bismuth centers has direct implications for reactivity, migratory aptitude, and the mechanism of reductive elimination in aryl transfer processes.

Coordination Geometry
Head-to-head
Distorted pentagonal bipyramidal (C2/c) vs. trigonal bipyramidal (P212121) polymeric Bi(III)
Geometry supports mechanistic interpretation of migratory aptitude and reductive elimination
Single-crystal XRD; lattice parameters available in source
X-ray crystallography coordination geometry structure-activity relationship

Amine Phenylation with Copper Co-Catalysis

Simple primary aliphatic and aromatic amines, as well as secondary aliphatic amines, undergo efficient phenylation by Bis(acetato-O)triphenylbismuth(V) (Ph3Bi(OAc)2) at room temperature in the presence of catalytic Cu(OAc)2, with yields ranging from 60% to 85%. Critically, no reaction occurs in the absence of the copper catalyst, demonstrating that the Bi(V) reagent serves specifically as the phenyl donor rather than a standalone arylating agent [1]. This yield range provides a practical benchmark for evaluating Ph3Bi(OAc)2 against alternative phenyl sources in N-arylation protocols.

Amine Phenylation with Cu Co-Catalysis
Reported
60–85% yield with Cu(OAc)2
0% without Cu(OAc)2
Confirms Cu co-catalysis is required; supports experimental design and cost estimation for N-arylation
Room temperature; primary and secondary aliphatic / aromatic amines
N-arylation amine phenylation copper catalysis

Bis(acetato-O)triphenylbismuth(V) Applications


Copper-Catalyzed N-Arylation of Heterocycles and Anilines

Procure Bis(acetato-O)triphenylbismuth(V) when your synthetic route requires N-arylation of NH-containing heteroarenes (e.g., azoles, indazoles, aminobenzothiazoles) or anilines under copper catalysis. The Ph3Bi(OAc)2/Cu(OAc)2 system delivers N-phenylheteroarenes in moderate to excellent yields (62-97% for aminoindazoles; good yields for 4-aminoacridine) [1][2]. This reagent outperforms phenylboronic acid in comparative N-arylation of 4-aminoacridine and provides a viable alternative to Chan-Lam couplings when boronic acid instability or cost is a concern [3].

Selective Monophenylation of Diols and Glycols

Bis(acetato-O)triphenylbismuth(V) is the reagent of choice for the selective monophenylation of one hydroxyl group in diols and glycols. Refluxing a dichloromethane solution of a diol with an equimolar quantity of Ph3Bi(OAc)2 for 4-5 hours produces monophenyl ethers in good to excellent yields without detectable diphenylated byproducts [4]. This chemoselectivity is particularly valuable for protecting group strategies in carbohydrate chemistry and for functionalizing conformationally constrained cyclic diols with axial hydroxyl preference in six-membered rings [5].

Mild Catalytic Oxidation of Hydrazones to Diazo Compounds

For laboratories synthesizing diazocarbonyls or 2,2,2-trifluoromethyl diazoalkanes, consider procuring Ph3Bi and AcOH to generate Bis(acetato-O)triphenylbismuth(V) in situ as a catalytic oxidant. The system operates at room temperature with 5 mol% Bi loading, NaBO3·H2O as terminal oxidant, and tolerates an open vessel, delivering up to 99% yields across diverse hydrazone substrates [6]. This protocol avoids stoichiometric heavy-metal oxidants (e.g., Pb(OAc)4) and offers a practical, scalable alternative with minimal purification requirements.

Phenyl Donor for Palladium-Catalyzed Cross-Coupling and Carbonylation

Bis(acetato-O)triphenylbismuth(V) serves as an effective phenyl donor in palladium-catalyzed C-C coupling reactions, including three-component carbonylative couplings with CO to form aryl ketones [7]. In enantioselective benzoylation of secondary alcohols using CO and a chiral Pd(II) complex, Ph3Bi(OAc)2 performs superiorly to phenylboronic acid (PhB(OH)2) and trimethylphenyltin (PhSnMe3) [8]. Procure this reagent when developing palladium-catalyzed arylations that benefit from mild, neutral conditions and compatibility with sensitive functional groups.

Application
Selection Property
Validation Focus
Copper-catalyzed N-arylation of heterocycles and anilines
Phenyl-donor efficiency under mild Cu co-catalysis
Yield and selectivity vs. boronic acid-based Chan-Lam protocols
Selective monophenylation of diols and glycols
Chemoselectivity for one hydroxyl in diol substrates
Absence of diphenylated byproducts; axial preference in cyclic systems
Catalytic oxidation of hydrazones to diazo compounds
In-situ Bi(V) generation with low catalyst loading
Functional-group tolerance; scalability vs. stoichiometric Pb(OAc)4 protocols
Phenyl donor for Pd-catalyzed cross-coupling and carbonylation
Phenyl-transfer performance under Pd co-catalysis
Enantioselective benzoylation outcome vs. PhB(OH)2 and PhSnMe3

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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